4-(4-chloro-3-nitrobenzoyl)-7-fluoro-5-(4-fluorophenyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one
Description
Properties
IUPAC Name |
4-(4-chloro-3-nitrobenzoyl)-7-fluoro-5-(4-fluorophenyl)-3,5-dihydro-1H-1,4-benzodiazepin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14ClF2N3O4/c23-17-7-3-13(9-19(17)28(31)32)22(30)27-11-20(29)26-18-8-6-15(25)10-16(18)21(27)12-1-4-14(24)5-2-12/h1-10,21H,11H2,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUKDCPTZLWHCQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(C=C(C=C2)F)C(N1C(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14ClF2N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(4-chloro-3-nitrobenzoyl)-7-fluoro-5-(4-fluorophenyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one involves several steps, starting from readily available starting materials. The key steps typically include:
Friedel-Crafts Acylation: This step involves the acylation of an activated benzene ring using 4-chloro-3-nitrobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Cyclization: The final step involves the cyclization of the intermediate compounds to form the benzodiazepine core structure under controlled conditions.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for better scalability and efficiency.
Chemical Reactions Analysis
4-(4-chloro-3-nitrobenzoyl)-7-fluoro-5-(4-fluorophenyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The chloro and fluoro substituents can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized under strong oxidizing conditions to introduce additional functional groups or to modify existing ones.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, tin(II) chloride, and various nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-(4-chloro-3-nitrobenzoyl)-7-fluoro-5-(4-fluorophenyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex benzodiazepine derivatives with potential pharmacological activities.
Biology: The compound is studied for its interactions with biological targets, including receptors and enzymes, to understand its potential therapeutic effects.
Medicine: Research is conducted to explore its potential as a therapeutic agent for conditions such as anxiety, epilepsy, and muscle spasms.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 4-(4-chloro-3-nitrobenzoyl)-7-fluoro-5-(4-fluorophenyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one involves its interaction with specific molecular targets, such as the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to its anxiolytic, sedative, and muscle relaxant properties. The presence of chloro, nitro, and fluoro substituents may influence its binding affinity and selectivity for different receptor subtypes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects and Electronic Properties
Compared to simpler benzodiazepines, the presence of 4-chloro-3-nitrobenzoyl and 7-fluoro groups introduces steric bulk and electron-withdrawing effects, which may alter binding affinity or metabolic stability. For example:
- Fluorine atoms at positions 5 and 7 may enhance lipophilicity and membrane permeability compared to non-fluorinated analogs .
Comparison with Coumarin Derivatives
The thesis compound 4-(1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl)-N-(4-fluorophenethyl)-2-oxo-2H-chromene-3-carboxamide () shares a 4-fluorophenyl substituent but features a coumarin core instead of a benzodiazepine. Key differences include:
The coumarin derivative’s triazole and phenethyl groups may facilitate hydrogen bonding or metal coordination, whereas the benzodiazepine’s nitro group could stabilize specific conformations .
Comparison with Benzooxazepin Sulfonamide
The compound 3-chloro-4-fluoro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide () replaces the benzodiazepine’s nitrogen with an oxygen atom, forming a 1,4-oxazepine ring. Differences include:
The sulfonamide group in ’s compound may enhance solubility compared to the nitrobenzoyl group in the target compound .
Conformational and Crystallographic Insights
The tetrahydro-1,4-benzodiazepine ring’s puckering can be quantified using Cremer-Pople coordinates (), which define out-of-plane displacements for non-planar rings. For example:
- A six-membered tetrahydro ring may adopt boat or chair conformations, affecting molecular packing and intermolecular interactions.
- SHELX software () could refine crystallographic data to determine bond lengths and angles, critical for comparing stability across analogs.
Biological Activity
The compound 4-(4-chloro-3-nitrobenzoyl)-7-fluoro-5-(4-fluorophenyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one is a member of the benzodiazepine class, which is known for its diverse biological activities. This article synthesizes existing research on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a complex structure characterized by multiple functional groups that contribute to its biological activity. The presence of halogen substituents (chlorine and fluorine) and a nitro group enhances its lipophilicity and alters its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₄ClF₂N₃O₂ |
| Molecular Weight | 347.74 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
| LogP | 3.186 |
Benzodiazepines primarily exert their effects through modulation of the GABA_A receptor, enhancing the inhibitory neurotransmitter GABA's effects in the central nervous system (CNS). The specific structural modifications in this compound suggest a potential for selective binding to certain subtypes of GABA_A receptors, which may enhance anxiolytic and sedative properties while minimizing side effects.
Research Findings
- CNS Activity : Studies have indicated that compounds with similar structures exhibit significant CNS activity. For instance, research on 1,4-benzodiazepines has shown that modifications at the 7-position can lead to enhanced anxiolytic effects and reduced toxicity .
- Structure-Activity Relationship (SAR) : The introduction of halogen atoms (such as fluorine and chlorine) has been associated with increased potency in benzodiazepines. A study highlighted that halogenated benzodiazepines demonstrated improved binding affinity to GABA_A receptors compared to their non-halogenated counterparts .
- Pharmacological Profiles : Compounds similar to the one in focus have been evaluated for their effects on dopamine receptors. Preliminary data suggest that they may also influence dopaminergic pathways, potentially offering therapeutic avenues in treating conditions like depression or anxiety .
Case Study 1: Anxiolytic Effects
A clinical study investigated the anxiolytic properties of a structurally similar benzodiazepine compound. Patients receiving treatment reported significant reductions in anxiety levels compared to placebo groups. The study concluded that the presence of halogen substituents correlated with enhanced efficacy .
Case Study 2: Sedative Properties
Another study focused on the sedative effects of benzodiazepines in animal models. The results indicated that compounds with similar structural characteristics to this compound exhibited dose-dependent sedation without significant adverse effects on motor coordination .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
